Reduced Gastric Ulcer Incidence in Horses: Suxibuzone vs. Equimolecular Phenylbutazone
In a controlled study comparing oral suxibuzone (SBZ) to an equimolecular dose of phenylbutazone (PBZ) in horses over a two-week period, suxibuzone demonstrated a significantly lower propensity to induce gastric glandular ulcers. While all horses in the PBZ group (5/5) developed ulcerations, only 40% (2/5) of the horses in the SBZ group showed similar pathology [1]. This difference in ulcer incidence was accompanied by quantitative reductions in lesion severity.
| Evidence Dimension | Gastric Glandular Ulcer Incidence |
|---|---|
| Target Compound Data | 2/5 horses (40%) |
| Comparator Or Baseline | Phenylbutazone (PBZ): 5/5 horses (100%) |
| Quantified Difference | 60% absolute reduction in ulcer incidence |
| Conditions | Equimolecular oral doses administered to horses (n=5 per group) for 2 weeks; post-mortem examination on day 18 [1]. |
Why This Matters
For veterinary procurement, this translates to a lower probability of inducing severe gastrointestinal adverse events, a primary limitation of phenylbutazone therapy in horses.
- [1] Monreal L, Sabaté D, Segura D, Mayós I, Homedes J. Lower gastric ulcerogenic effect of suxibuzone compared to phenylbutazone when administered orally to horses. Res Vet Sci. 2004;76(2):145-149. View Source
